Corymbiferin

Description

Structure

3D Structure

Properties

IUPAC Name |

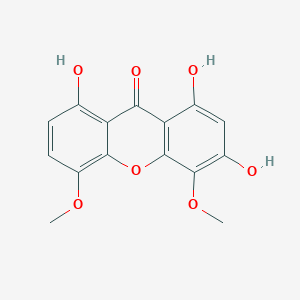

1,3,8-trihydroxy-4,5-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c1-20-9-4-3-6(16)10-12(19)11-7(17)5-8(18)13(21-2)15(11)22-14(9)10/h3-5,16-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKGQHAVANZONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904216 | |

| Record name | 1,3,8-trihydroxy-4,5-dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-09-1 | |

| Record name | 1,3,8-trihydroxy-4,5-dimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of Corymbiferin

Botanical Sources and Geographic Distribution

Corymbiferin has been isolated from several plant families, most notably from species within the genera Artemisia, Swertia, Gentianella, and Gentianopsis. These plants are distributed across various temperate and mountainous regions of the world.

Artemisia Species

The genus Artemisia, belonging to the Asteraceae family, comprises over 500 species of hardy herbaceous plants and shrubs. biosynth.comwikipedia.org These plants are typically found in temperate climates across the Northern Hemisphere, often in dry or semi-arid conditions. wikipedia.org While many Artemisia species are known for their aromatic essential oils, some also serve as a natural source of this compound. biosynth.comwikipedia.org For instance, species like Artemisia absinthium, A. annua, A. austriaca, A. pontica, and A. vulgaris are found in regions like northeastern Romania. mdpi.com Other species such as Artemisia afra are widespread from Ethiopia to South Africa, inhabiting grasslands and open woodlands. malawiflora.com Artemisia campestris var. wormskioldii is found along the Columbia River in the United States, in arid, shrub-steppe environments. oregon.gov

Swertia Species (e.g., Swertia bimaculata)

The genus Swertia is another significant source of this compound. Swertia bimaculata, in particular, has been a subject of phytochemical investigation. This species is widely distributed across many parts of Asia and has a history of use in traditional medicine. nih.govtandfonline.com Studies have shown that this compound is a major component of the dichloromethane (B109758) extract of S. bimaculata. nih.govresearchgate.net The plant is also a source of other related xanthone (B1684191) compounds. nih.govresearchgate.net

Gentianella Species (e.g., Gentianella amarella ssp. acuta, Gentianella austriaca)

Several species within the Gentianella genus are known to produce this compound and its derivatives. These plants are often found in mountainous and temperate zones.

Gentianella amarella ssp. acuta : This subspecies, found in regions like Mongolia, has been a rich source for the isolation of various xanthones, including this compound and its glycosides. ebi.ac.ukresearchgate.netnih.govresearchgate.netcapes.gov.br Isolation from this plant is often achieved through techniques like centrifugal partition chromatography. ebi.ac.uknih.govresearchgate.netcapes.gov.br

Gentianella austriaca : This species is endemic to mountainous semi-dry grasslands and wet meadows in Central Europe, including the central mountains of Serbia. mdpi.com Phytochemical analyses of G. austriaca have revealed the presence of both this compound and its 1-O-glucoside in the aerial parts, roots, and seeds. mdpi.comnih.govresearchgate.netnih.gov Along with other xanthones like bellidifolin (B1667919) and its glucosides, this compound is a dominant secondary metabolite in this species. researchgate.netresearchgate.netbg.ac.rs

Gentianopsis Species

The genus Gentianopsis, closely related to Gentianella, also contains species that produce this compound. For example, Gentianopsis holopetala, commonly known as the Sierra fringed gentian, is native to the Sierra Nevada and nearby mountains in California and Nevada, where it grows in wet meadows at high elevations. wikipedia.org While specific studies on this compound in this species are not as extensive as for Gentianella, the chemotaxonomic relationship suggests its likely presence.

Naturally Occurring Glycosylated Forms of this compound

In nature, this compound often exists in glycosylated forms, where a sugar molecule is attached to the core xanthone structure. These glycosides are generally more water-soluble than their aglycone counterparts.

This compound 1-O-glucoside

This compound 1-O-glucoside is a well-documented naturally occurring derivative of this compound. In this form, a glucose molecule is attached at the C-1 position of the xanthone skeleton. This glucoside has been identified alongside its aglycone, this compound, in several plant species.

Phytochemical studies of Gentianella austriaca have confirmed the presence of this compound 1-O-glucoside in various parts of the plant, including the aerial portions, roots, and seeds. mdpi.comnih.govnih.gov Similarly, this glucoside has been isolated from Gentianella amarella ssp. acuta. ebi.ac.ukresearchgate.netnih.govresearchgate.netcapes.gov.brebi.ac.uk The co-occurrence of this compound and its 1-O-glucoside is a characteristic feature of the secondary metabolite profile of these Gentianella species. mdpi.comresearchgate.netbg.ac.rs

This compound 3-O-beta-D-glucopyranoside

This compound 3-O-beta-D-glucopyranoside is a xanthone O-glucoside, a derivative of this compound where a beta-D-glucopyranose sugar unit is attached to the core xanthone structure at the C-3 hydroxyl group. mdpi.comcapes.gov.brnih.gov

Natural Occurrence and Isolation

Detailed research has led to the isolation and identification of this compound 3-O-beta-D-glucopyranoside from the plant Gentianella amarella ssp. acuta (family Gentianaceae). mdpi.comcapes.gov.brnih.govresearchgate.net In a 2008 study, this compound was identified as a new natural xanthone glycoside. capes.gov.brnih.gov

The isolation from the n-butanol (n-BuOH) phase of the plant extract was primarily accomplished using centrifugal partition chromatography (CPC). capes.gov.brnih.govresearchgate.net This technique allowed for the separation of this compound 3-O-beta-D-glucopyranoside along with another new compound, swertiabisxanthone-I 8′-O-β-d-glucopyranoside, and eight other known xanthones. capes.gov.brnih.govresearchgate.net The known compounds isolated in the same process were triptexanthoside C, veratriloside, this compound 1-O-glucoside, swertianolin, norswertianolin, swertiabisxanthone-I, bellidin, and bellidifolin. capes.gov.brnih.govresearchgate.netebi.ac.uk

The structure of this compound 3-O-beta-D-glucopyranoside was established through detailed analysis of spectrometric data, including 2D NMR and mass spectrometry. capes.gov.brnih.govresearchgate.net

Research Findings

The characterization of this compound 3-O-beta-D-glucopyranoside involved extensive spectroscopic analysis. The following table summarizes the ¹H and ¹³C NMR data that were crucial for its structural elucidation. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound 3-O-beta-D-glucopyranoside (in CD₃OD)

| Position | δC (ppm) | δH (ppm), J (Hz) |

|---|---|---|

| 1 | 156.9 | |

| 2 | 99.1 | 6.44, d (2.1) |

| 3 | 158.3 | |

| 4 | 95.1 | 6.64, d (2.1) |

| 4a | 151.3 | |

| 5 | 140.0 | |

| 5a | 121.7 | |

| 6 | 121.7 | 7.50, d (8.8) |

| 7 | 109.1 | 6.75, d (8.8) |

| 8 | 153.1 | |

| 8a | 108.5 | |

| 9 | 183.1 | |

| OCH₃-4 | 62.4 | 3.99, s |

| OCH₃-5 | 57.2 | 3.91, s |

| 1' | 103.5 | 4.90, d (7.7) |

| 2' | 73.1 | 3.31, m |

| 3' | 76.6 | 3.39, m |

| 4' | 69.5 | 3.20, m |

| 5' | 77.2 | 3.29, m |

| 6' | 60.5 | 3.70, 3.48, m |

Data from Urbain et al., 2008. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Bellidin |

| Bellidifolin |

| This compound |

| This compound 1-O-glucoside |

| This compound 3-O-beta-D-glucopyranoside |

| Norswertianolin |

| Swertiabisxanthone-I |

| Swertiabisxanthone-I 8′-O-β-d-glucopyranoside |

| Swertianolin |

| Triptexanthoside C |

Biosynthetic Pathways of Corymbiferin

Xanthone (B1684191) Biogenesis in Higher Plants

Xanthones, as a class of phenolic compounds, are not ubiquitous in the plant kingdom but are characteristic secondary metabolites in families such as Gentianaceae, Clusiaceae (Guttiferae), and Hypericaceae. nih.govfrontiersin.orgnih.gov Their biosynthesis in higher plants is a classic example of a mixed pathway, drawing precursors from distinct primary metabolic routes. scielo.brnih.gov The fundamental C6-C1-C6 skeleton of the xanthone nucleus is assembled from components derived from both the shikimate and the acetate-malonate pathways. nih.govresearchgate.net This dual origin is a key characteristic that distinguishes the biosynthesis of xanthones in higher plants from that in fungi and lichens, where the pathway is often entirely acetate-derived. scielo.brnih.gov

Contribution of the Shikimate Pathway to Xanthone Nucleus Formation

The shikimate pathway is a crucial metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic compounds. nih.govmdpi.com This pathway provides one of the two aromatic rings (Ring B) and the central carbonyl group of the xanthone core. scielo.brresearchgate.net The journey begins with precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate), which enter the shikimate pathway to eventually form chorismate, a key branch-point intermediate. nih.gov From chorismate, the pathway can proceed through different branches to yield various aromatic amino acids and other phenolic compounds. In the context of xanthone biosynthesis, the shikimate pathway provides key precursors like L-phenylalanine or 3-hydroxybenzoic acid, depending on the plant family. nih.govfrontiersin.org For instance, in the Gentianaceae family, shikimate is converted to 3-hydroxybenzoic acid, which then serves as a direct precursor for the xanthone nucleus. nih.govresearchgate.net In contrast, the Hypericaceae family utilizes an L-phenylalanine-dependent pathway. nih.govfrontiersin.org

Involvement of the Acetate-Malonate Polyketide Pathway

The second aromatic ring of the xanthone nucleus (Ring A) is constructed via the acetate-malonate pathway, also known as the polyketide pathway. scielo.brnih.gov This pathway utilizes acetyl-CoA, a central molecule in cellular metabolism, as its primary building block. Through the action of acetyl-CoA carboxylase, acetyl-CoA is converted to malonyl-CoA. A key enzymatic step then involves the condensation of a starter molecule, derived from the shikimate pathway (such as 3-hydroxybenzoyl-CoA), with three molecules of malonyl-CoA. researchgate.net This condensation reaction, catalyzed by a polyketide synthase-like enzyme, results in a linear polyketide chain that subsequently undergoes intramolecular cyclization and aromatization to form the acetate-derived aromatic ring of a benzophenone (B1666685) intermediate. scielo.brresearchgate.net

Enzymatic Steps and Precursor Compounds in Corymbiferin Biosynthesis

The biosynthesis of this compound, like other xanthones, proceeds through a benzophenone intermediate. The formation of this intermediate is a critical convergent point of the shikimate and acetate-malonate pathways. The central precursor to most xanthones in higher plants is believed to be 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgmdpi.comresearchgate.net

The key enzymatic steps leading to the xanthone core are:

Benzophenone Synthase (BPS): This enzyme catalyzes the crucial condensation of a shikimate-derived benzoyl-CoA derivative with three molecules of malonyl-CoA to form a benzophenone scaffold. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): These enzymes are responsible for the regioselective hydroxylation of the benzophenone intermediate. For example, benzophenone 3′-hydroxylase (B3′H) introduces a hydroxyl group at the 3'-position of the benzophenone. researchgate.net

Oxidative Cyclization: The final step in the formation of the xanthone nucleus is an intramolecular oxidative coupling of the benzophenone intermediate. This reaction is catalyzed by a specific cytochrome P450 enzyme that directs the regioselective cyclization to form either a 1,3,5-trihydroxyxanthone (B1664532) or a 1,3,7-trihydroxyxanthone core structure. frontiersin.orgresearchgate.net

From these core xanthone structures, further tailoring reactions such as hydroxylation, methylation, and glycosylation lead to the vast diversity of naturally occurring xanthones, including this compound. The specific sequence of these tailoring reactions determines the final structure of the molecule. For this compound (1,3,8-trihydroxy-4,5-dimethoxyxanthone), this would involve specific hydroxylation and methylation steps on a precursor xanthone scaffold. sbq.org.br

Glycosylation Mechanisms in this compound Derivatives

Glycosylation is a common modification of xanthones, significantly impacting their solubility and biological activity. mdpi.com This process involves the attachment of sugar moieties to the xanthone aglycone, catalyzed by enzymes called glycosyltransferases (GTs). These enzymes utilize activated sugar donors, such as UDP-sugars, to transfer the sugar to a specific hydroxyl group on the xanthone nucleus.

In the case of this compound, glycosylated derivatives such as this compound 1-O-glucoside and this compound 3-O-β-D-glucopyranoside have been identified. mdpi.commdpi.commdpi.com The formation of these derivatives is catalyzed by specific glucosyltransferases that recognize both the this compound aglycone and the UDP-glucose donor. The position of glycosylation is highly specific, determined by the particular glycosyltransferase involved. For example, one GT will catalyze the attachment of glucose to the C-1 hydroxyl group, while another will target the C-3 hydroxyl group. This enzymatic specificity is crucial for the biosynthesis of a defined set of glycosylated xanthones within a plant.

Pharmacological Activities and Underlying Molecular Mechanisms

Antioxidant Activity

The antioxidant capacity of a compound is a measure of its ability to counteract oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. scirp.org This imbalance can lead to cellular damage to lipids, proteins, and DNA. nih.gov

The human body possesses a sophisticated antioxidant defense network to mitigate oxidative damage. nih.gov This system includes several key enzymes that work in concert. The primary enzymes in this defense are superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govxiahepublishing.com SOD catalyzes the conversion of the superoxide radical (O2•−) into hydrogen peroxide (H2O2) and molecular oxygen. nih.gov Subsequently, CAT and GPx are responsible for detoxifying hydrogen peroxide by converting it into harmless water. nih.govresearchgate.net The balance between the activities of these enzymes is considered more critical for antioxidant defense than the activity of any single enzyme. nih.gov

While corymbiferin is studied for its antioxidant potential, specific research detailing its direct modulatory effects on the expression and activity of key antioxidant enzymes such as SOD, CAT, and GPx is not extensively available in the current literature. The upregulation of these enzymes is a common mechanism by which phytochemicals exert their antioxidant effects. xiahepublishing.com

A primary mechanism by which antioxidants protect against oxidative stress is by directly scavenging free radicals. researchgate.net Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are widely used to evaluate this capacity. mdpi.comcabidigitallibrary.org The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom, which reduces the stable DPPH radical. researchgate.net The ABTS assay is based on the suppression of the colored ABTS radical cation by electron-donating antioxidants. cabidigitallibrary.org

Studies on aqueous extracts of Corymbia citriodora, a plant source from which xanthones can be derived, have demonstrated significant free radical scavenging activity. The research showed a concentration-dependent increase in the scavenging of both DPPH and ABTS radicals, indicating the presence of potent antioxidant compounds. researchgate.net

Table 1: Free Radical Scavenging Activity of Corymbia citriodora Aqueous Extract

| Concentration (μg/mL) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 10 | 45.6 | 42.8 |

| 50 | 73.2 | 72.1 |

Data sourced from a study on aqueous extracts of Corymbia citriodora at 75°C. researchgate.net

Oxidative stress can be quantified by measuring various biomarkers that indicate cellular damage. abcam.cn Commonly measured biomarkers include malondialdehyde (MDA), which is an end product of lipid peroxidation, and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker for oxidative DNA damage. mdpi.commdpi.com Elevated levels of these markers are associated with numerous pathological conditions. scirp.orgmdpi.com For instance, increased MDA levels are observed in inflammatory conditions and can contribute to a pro-oxidative environment. scirp.org

Currently, specific studies detailing the direct impact of purified this compound on key oxidative stress biomarkers such as MDA, ROS, and 8-OHdG are limited. Research in this area would be crucial to fully substantiate its antioxidant role in a biological system.

Anti-Inflammatory Effects and Associated Pathways

Inflammation is a complex biological response to harmful stimuli and is intricately linked with oxidative stress. nih.gov Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are central regulators of the inflammatory process. frontiersin.orgplos.org The NF-κB pathway, when activated by inflammatory stimuli, induces the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2. plos.orgmdpi.com The MAPK family, including ERK, JNK, and p38, also plays a crucial role in transmitting inflammatory signals to the nucleus. mdpi.comcellmolbiol.org

Many phytochemicals exert their anti-inflammatory effects by inhibiting these pathways. frontiersin.orgmdpi.com For example, bellidifolin (B1667919), another xanthone (B1684191), has been shown to exert anti-inflammatory effects by blocking the expression of proteins in the COX-2-NF-κB pathway. researchgate.net It is plausible that this compound shares similar mechanisms of action, though direct experimental evidence specifically linking this compound to the modulation of the NF-κB and MAPK pathways is still emerging.

Anti-Diabetic Efficacy

Phytochemicals are increasingly being investigated for their potential in managing diabetes. Their mechanisms often involve improving insulin (B600854) sensitivity, enhancing glucose uptake by peripheral tissues, and protecting pancreatic β-cells. mdpi.com

Maintaining glucose homeostasis is critical for preventing the complications of diabetes. mdpi.com A key protein in this process is the glucose transporter 4 (GLUT4), which is responsible for insulin-stimulated glucose uptake into muscle and fat cells. mdpi.comub.edu The translocation of GLUT4 from intracellular vesicles to the plasma membrane is a crucial step that is often impaired in insulin-resistant states. ub.edu The AMP-activated protein kinase (AMPK) pathway is another important regulator of glucose metabolism, acting as a cellular energy sensor that can promote glucose uptake independently of insulin. nih.govfrontiersin.orgcambridge.org

Research on an extract rich in this compound has shown that it can increase glucose uptake, suggesting a potential anti-diabetic effect. The precise mechanism is likely to involve the modulation of key signaling pathways that control glucose transport. Many phytochemicals are known to activate AMPK, which in turn can enhance GLUT4 translocation to the cell surface, thereby improving glucose homeostasis. mdpi.com Further investigation is required to confirm if this compound specifically acts through the AMPK/GLUT4 pathway.

Regulation of Glucose Homeostasis

Enhancement of Glucose Uptake and Utilization (e.g., in 3T3-L1 adipocytes)

Studies utilizing 3T3-L1 adipocytes, a standard cell line for studying adipogenesis and glucose metabolism, have shown that this compound can enhance glucose uptake. nih.govplos.orgmdpi.com This effect is crucial for clearing glucose from the bloodstream and is a key target for anti-diabetic therapies. The increased glucose consumption in these cells suggests that this compound plays a direct role in improving cellular glucose utilization. nih.gov For instance, extracts of Swertia bimaculata, where this compound is a major component, significantly increased glucose consumption in 3T3-L1 cells. nih.gov

Interactive Table: Effect of this compound-containing Extracts on Glucose Consumption in 3T3-L1 Cells

| Treatment | Concentration (µg/mL) | Increase in Glucose Consumption (%) | Significance (p-value) |

|---|---|---|---|

| ETH Extract | 25 | 22.45 | < 0.05 |

| DTH Extract | 25 | 33.16 | < 0.01 |

Modulation of Glycolysis and Gluconeogenesis-Related Enzymes (e.g., Glucokinase, Glucose-6-phosphatase)

Improvement of Insulin Sensitivity Signaling Pathways

This compound has been found to enhance insulin sensitivity by modulating key components of the insulin signaling cascade. nih.gov This pathway is crucial for mediating insulin's effects on glucose uptake and metabolism. frontiersin.orgcambridge.org In diabetic conditions, this signaling is often impaired, leading to insulin resistance.

Research indicates that this compound can increase the expression of:

Insulin-receptor substrate-2 (IRS-2): A key docking protein that gets phosphorylated upon insulin receptor activation, initiating downstream signaling. nih.gove-dmj.orgmdpi.com

Phosphatidylinositol 3-kinase (PI3K): An enzyme activated by IRS proteins that plays a central role in insulin signaling. frontiersin.orgcambridge.orgmdpi.com

Ser/Thr kinase AKT2 (also known as Protein Kinase B): A downstream target of PI3K, AKT2 is a critical mediator of insulin-stimulated glucose uptake. nih.gove-dmj.orgfrontiersin.orgmdpi.com

By upregulating these signaling molecules, this compound helps to restore the cellular response to insulin, thereby improving glucose homeostasis. nih.gov

Mitigation of Dyslipidemia Associated with Diabetes

Diabetic dyslipidemia is a common complication of diabetes characterized by an unhealthy lipid profile. who.intheart.orgclinmedjournals.org Studies have shown that this compound can significantly ameliorate these lipid abnormalities. nih.gov

Treatment with this compound has been observed to:

Lower serum total cholesterol. nih.gov

Decrease low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol. nih.govheart.org

Increase the ratio of high-density lipoprotein (HDL)/LDL, indicating a shift towards a more favorable lipid profile. nih.gov HDL is considered "good" cholesterol. heart.org

Reduce serum triglycerides. nih.gov

These effects are significant as dyslipidemia is a major risk factor for cardiovascular complications in diabetic patients. clinmedjournals.orgnih.govnih.gov

Interactive Table: Effect of this compound on Serum Lipid Profile in Diabetic Rats

| Parameter | Diabetic Control | This compound Treated | Significance |

|---|---|---|---|

| Total Cholesterol | Significantly Increased | Significantly Decreased | p < 0.01 |

| LDL | Significantly Increased | Significantly Decreased | p < 0.01 |

| Triglycerides | Significantly Increased | Significantly Decreased | p < 0.01 |

Alleviation of Oxidative Stress in Diabetic Conditions

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a crucial role in the development and progression of diabetic complications. mdpi.comnih.govmdpi.com this compound has demonstrated potent antioxidant properties, helping to mitigate this cellular stress. nih.govbiosynth.com

In diabetic models, this compound treatment has been shown to:

Decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. nih.gov

Increase the activities of key antioxidant enzymes, including catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx). nih.gov

Elevate the levels of glutathione (GSH), a major endogenous antioxidant. nih.gov

By bolstering the antioxidant defense system, this compound helps to protect cells and tissues from the damaging effects of hyperglycemia-induced oxidative stress. nih.govmdpi.com

Protection and Potential Regeneration of Pancreatic Beta Cells

The progressive loss and dysfunction of pancreatic beta cells, the cells responsible for insulin production, are central to the pathology of diabetes. openaccessjournals.come-dmj.org Research suggests that this compound may offer protective and potentially regenerative effects on these vital cells. nih.gov

Studies have indicated that treatment with this compound can lead to an improvement in the histopathology of pancreatic beta cells in diabetic models. nih.gov This suggests a protective effect against the damage induced by the diabetic environment. While the precise mechanisms are still under investigation, this protective action, coupled with its other metabolic benefits, highlights its potential in preserving beta-cell function. scielo.brnih.govmdpi.com

Histopathological Reversal in Diabetic Organs (e.g., liver)

The liver plays a central role in glucose and lipid metabolism, and it is often adversely affected in diabetes, leading to conditions like non-alcoholic fatty liver disease (NAFLD). frontiersin.org Histopathological examination of liver tissue from diabetic animal models has revealed that this compound treatment can lead to a significant improvement in liver structure. nih.gov

Observations have shown a reversal of diabetic-induced damage in the liver, suggesting that this compound can help to restore normal liver architecture and function. nih.govacs.orgnih.gov This restorative effect is likely a consequence of its combined actions on glucose and lipid metabolism, insulin sensitivity, and oxidative stress.

Neuroprotective Actions

This compound has demonstrated potential as a neuroprotective agent through its interaction with key enzymes in the nervous system. biosynth.comresearchgate.net These interactions suggest a role in modulating neurotransmitter levels and protecting against neuronal damage.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.org The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synapses, a mechanism that is a key therapeutic strategy for conditions such as Alzheimer's disease. wikipedia.orgmdpi.comnih.gov

While xanthones as a class have been investigated for their AChE inhibitory activity, specific data on the direct inhibitory potency of this compound on AChE is an area of ongoing research. nih.gov However, studies on related xanthone glycosides isolated from Gentianella amarella ssp. acuta have shown that while some xanthones exhibit weak activity against AChE, others like triptexanthoside C show significant inhibition. nih.gov The structural characteristics of the xanthone, such as the presence and position of hydroxyl and methoxyl groups, as well as glycosidic linkages, can influence their inhibitory activity. mdpi.com For instance, larger molecules, such as those with glycosidic attachments, may exhibit weaker AChE inhibition due to steric hindrance within the enzyme's active site. mdpi.com

Inhibition of Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, including dopamine (B1211576), serotonin, and norepinephrine. mdpi.commayoclinic.org There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and are targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.comwikipedia.orgmdpi.com Inhibition of MAO-B, in particular, increases the availability of dopamine in the brain and can provide symptomatic relief in Parkinson's disease. parkinson.orgparkinsons.org.ukfrontiersin.orgnih.gov

Research on xanthones from Gentianella amarella ssp. acuta has revealed their potential as MAO inhibitors. nih.gov Specifically, the xanthones bellidin and bellidifolin demonstrated noteworthy inhibitory activity against MAO-A. nih.gov In contrast, swertianolin, which is the 8-O-glucopyranoside of bellidifolin, showed a high level of inhibition of MAO-B activity, with 93.6% inhibition at a concentration of 10⁻⁵ M. nih.gov This highlights the influence of glycosylation on the selectivity of MAO inhibition. While direct inhibitory data for this compound on MAO-A and MAO-B is still being fully elucidated, the activity of other xanthones suggests that this compound may also possess the ability to modulate these enzymes, contributing to its neuroprotective potential.

Other Potential Biological Activities

The broader class of xanthones, to which this compound belongs, is known for a wide array of biological activities. mdpi.comfrontiersin.org These activities provide a basis for exploring the further therapeutic potential of this compound.

Antimicrobial Activity:

Xanthones have been reported to possess antibacterial and antifungal properties. taylorandfrancis.comjournaljpri.comijcmas.commjima.org For instance, some natural xanthones have demonstrated broad-spectrum antibacterial activity. mdpi.com Studies have shown that certain spice extracts containing these compounds can inhibit the growth of various microorganisms. ijcmas.commjima.org The antimicrobial mechanisms are thought to involve the disruption of microbial cell membranes and interference with essential cellular processes. dergipark.org.tr Research has specifically noted the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus. thieme-connect.com

Anti-tumor Activity:

The anti-tumor potential of xanthones is a significant area of research. mdpi.comnih.gov These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer development, such as the PI3K/Akt pathway. frontiersin.orgfrontiersin.orgmdpi.com While specific studies on the anti-tumor effects of this compound are emerging, the established anti-tumor properties of the xanthone class suggest that this is a promising area for future investigation. researchgate.net

Interactive Data Table: Biological Activities of Selected Xanthones

| Compound/Class | Biological Activity | Target/Mechanism | Source |

| Xanthones (general) | Acetylcholinesterase Inhibition | Enzyme Inhibition | nih.gov |

| Triptexanthoside C | Acetylcholinesterase Inhibition | IC₅₀ of 13.8 +/- 1.6 microM | nih.gov |

| Bellidin | MAO-A Inhibition | Enzyme Inhibition | nih.gov |

| Bellidifolin | MAO-A Inhibition | Enzyme Inhibition | nih.gov |

| Swertianolin | MAO-B Inhibition | 93.6% inhibition at 10⁻⁵ M | nih.gov |

| Xanthones (general) | Antimicrobial | Broad-spectrum activity | mdpi.comtaylorandfrancis.com |

| This compound | Antibacterial | Activity against MRSA | thieme-connect.com |

| Xanthones (general) | Anti-tumor | Induction of apoptosis, cell cycle arrest | mdpi.comnih.gov |

Structure Activity Relationship Sar and Computational Studies

Identification of Key Structural Determinants for Corymbiferin's Bioactivity

The biological activity of this compound is intrinsically linked to its specific chemical architecture. Structure-activity relationship (SAR) studies, which investigate the connection between a molecule's structure and its biological function, have been instrumental in identifying the critical components of the this compound scaffold. wikipedia.org

The xanthone (B1684191) core, a dibenzo-γ-pyrone, forms the fundamental framework of this compound and is essential for its activity. The precise arrangement and nature of substituent groups attached to this core, however, dictate the potency and selectivity of its biological effects. Key structural features that have been identified as crucial for this compound's bioactivity include:

Hydroxyl (-OH) and Methoxyl (-OCH3) Groups: The position and number of these groups on the xanthone skeleton are paramount. For instance, in related xanthones, the presence and location of hydroxyl groups have been shown to be essential for activities such as acetylcholinesterase inhibition. researchgate.net

Glycosylation Patterns: this compound is a xanthone glycoside, meaning it has a sugar moiety attached. The nature of the sugar and its linkage point to the xanthone can significantly influence the molecule's solubility, bioavailability, and interaction with biological targets. researchgate.net

Rational Design and Synthesis of this compound Analogues for Optimized Activity

The insights gained from SAR studies provide a roadmap for the rational design and synthesis of this compound analogues with enhanced or optimized biological activities. nih.govnih.gov This approach moves beyond random screening and allows for the targeted modification of the lead compound to improve its therapeutic potential. nih.gov The process generally involves:

Identification of a Pharmacophore: The essential structural features responsible for the desired biological activity are identified.

Synthetic Modification: Chemical synthesis techniques are employed to create a series of analogues where specific parts of the this compound molecule are altered. nih.gov This could involve:

Altering the position or nature of hydroxyl and methoxyl groups.

Introducing different sugar moieties or modifying the existing one.

Adding or modifying substituents on the aromatic rings to fine-tune electronic and steric properties.

Biological Evaluation: The newly synthesized analogues are then tested for their biological activity to determine the impact of the structural changes.

For example, the synthesis of novel flavonoid derivatives with modified aminoalkyl substitutions has demonstrated that targeted chemical changes can lead to significantly improved cholinesterase inhibitory activities. researchgate.net Similarly, the rational design of other complex natural product analogues has led to derivatives with potencies several-fold higher than the parent compound. nih.gov This iterative process of design, synthesis, and evaluation is a cornerstone of modern medicinal chemistry, aiming to develop more effective and safer therapeutic agents. nih.govnih.gov

In Silico Approaches for SAR Elucidation (e.g., QSAR, molecular docking)

In recent years, computational methods, often referred to as in silico studies, have become indispensable tools in drug discovery and development for elucidating SAR. nih.govnih.gov These techniques complement experimental work by providing detailed insights into the molecular interactions that govern bioactivity, often at a fraction of the time and cost of traditional methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For this compound and its analogues, QSAR studies can:

Identify the key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are correlated with their biological effects.

Predict the activity of newly designed or unsynthesized analogues, helping to prioritize which compounds to synthesize and test.

Provide a deeper understanding of the mechanism of action at a molecular level.

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.gov The validity and predictive power of these models are rigorously tested using various validation techniques. rsc.org

Molecular Docking is another powerful in silico technique that predicts the preferred orientation of a small molecule (ligand), such as this compound, when bound to a larger molecule, typically a protein receptor or enzyme (target). neurosnap.aiump.ac.id This method helps to:

Visualize the binding mode of this compound and its analogues within the active site of a biological target. neurosnap.ai

Identify the key amino acid residues involved in the interaction.

Estimate the binding affinity or strength of the interaction, which often correlates with biological activity. ump.ac.id

By combining QSAR and molecular docking, researchers can gain a comprehensive understanding of the SAR of this compound, guiding the rational design of more potent and specific analogues.

Molecular Docking Investigations of this compound-Target Interactions

Molecular docking simulations have been instrumental in visualizing and understanding the interactions between this compound and its potential biological targets at an atomic level. neurosnap.ai This computational method simulates the binding process, providing valuable insights that can explain the observed biological activities and guide further drug development efforts. neurosnap.aiump.ac.id

The process of molecular docking involves several key steps:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound (the ligand) and the target protein (the receptor) are prepared. This often involves obtaining the protein structure from a repository like the Protein Data Bank (PDB) and generating a 3D model of the ligand.

Defining the Binding Site: The region on the protein where this compound is expected to bind, known as the active site or binding pocket, is identified.

Docking Simulation: A docking algorithm systematically explores different possible conformations and orientations of this compound within the binding site, calculating the binding energy for each pose. ump.ac.id

Analysis of Results: The docking results are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. ump.ac.id The specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein are then examined in detail.

For instance, in studies of similar natural products, molecular docking has revealed that the presence and position of hydroxyl groups are critical for forming hydrogen bonds with key residues in the active site of enzymes like acetylcholinesterase, thereby explaining their inhibitory activity. researchgate.net Docking studies can also be used to compare the binding of different this compound analogues, helping to rationalize why certain structural modifications lead to increased or decreased activity.

The table below provides a hypothetical example of molecular docking results for this compound and its analogues against a target protein, illustrating the type of data generated and its utility in SAR studies.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| This compound | -8.5 | Tyr70, Trp84, Phe330 | 3 |

| Analogue 1 (demethylated) | -9.2 | Tyr70, Trp84, Asp72, Phe330 | 5 |

| Analogue 2 (altered glycosylation) | -7.1 | Tyr70, Phe330 | 1 |

This is a hypothetical data table for illustrative purposes.

Such data allows researchers to build a detailed picture of the molecular recognition process, providing a strong foundation for the structure-based design of new and improved this compound-based therapeutic agents.

Synthetic and Semi Synthetic Strategies for Corymbiferin

Total Chemical Synthesis of Corymbiferin and its Derivatives

While this compound (1,3,8-Trihydroxy-4,5-dimethoxyxanthone) has been identified and isolated for decades, a dedicated total synthesis of the aglycone is not prominently detailed in readily available literature. sbq.org.br However, the synthesis of its derivatives and the general strategies applicable to its complex scaffold are well-documented. Xanthones are attractive targets for total synthesis, which also allows for the exploration of analogues to exploit their bioactivities. researchgate.net

Research has successfully achieved the synthesis of this compound derivatives, such as its glucosides. For instance, this compound 3-O-β-d-glucopyranoside was isolated and identified from Gentianella amarella in 2008. mdpi.com The synthesis of complex xanthone (B1684191) O-glucosides was first accomplished in 1985. mdpi.com A general sequence for such syntheses involves the initial formation of the polyhydroxyxanthone core, followed by selective protection and glycosylation steps. One of the pioneering syntheses started with the nucleophilic addition of 3,5-dimethoxyphenol (B141022) to 2-methoxycarbonyl-1,4-benzoquinone to yield 5,8-dihydroxy-1,3-dimethoxyxanthone, a core structure that can be further modified. mdpi.com

The synthesis of the core xanthone structure typically relies on several established methods, which would be applicable to the synthesis of the this compound backbone. The most prevalent strategy involves the acylation of a phenol (B47542), followed by a cyclization step to form the heterocyclic ring. chemrevise.org Chemists aim to design these synthetic routes with fewer steps and a high percentage of atom economy to ensure efficiency and sustainability. chemrevise.org

Key Synthetic Challenges and Strategies:

Regioselectivity: The precise placement of hydroxyl and methoxy (B1213986) groups on the xanthone scaffold is a primary challenge. This often requires carefully chosen starting materials and reaction conditions.

Protecting Groups: The synthesis of polyhydroxylated compounds like this compound necessitates the use of protecting groups to prevent unwanted side reactions, followed by deprotection steps.

Yield Optimization: Classical methods can sometimes suffer from low yields, driving the development of more efficient, often catalyst-based, modern techniques.

The table below summarizes key information regarding the synthesis of a this compound derivative.

| Derivative Name | Source of Isolation | Key Synthetic Precursors (General Approach) | Reference |

| This compound 3-O-β-d-glucopyranoside | Gentianella amarella ssp. acuta | Polyhydroxyxanthone, Acetobromoglucose | mdpi.com |

Development of Novel Synthetic Methodologies for Xanthones

The significant biological properties of xanthones have spurred the development of numerous synthetic strategies to access both natural and non-natural analogues. nih.gov These methods range from classical condensation reactions to modern metal-catalyzed cross-couplings.

Classical methods for xanthone synthesis often involve the cyclodehydration of 2,2'-dihydroxybenzophenones or the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.gov A widely used approach is the condensation reaction between a salicylic (B10762653) acid derivative and a phenol partner, often facilitated by Eaton's reagent (P₂O₅ in CH₃SO₃H). nih.gov

In recent years, more advanced and efficient methodologies have emerged. These include:

Palladium-Catalyzed Reactions: Pincer palladium complexes have been used to catalyze the carbonylative Suzuki coupling of ortho-iodophenols and organoboron reagents to produce xanthones in quantitative yields. mdpi.com

Domino Reactions: These multi-step reactions occur in a single pot, increasing efficiency and reducing waste.

Benzyne Chemistry: The use of benzynes as reactive intermediates provides another route to the xanthone core.

Chromen-4-ones as Building Blocks: Chromen-4-ones (chromones) serve as versatile starting materials for constructing the xanthone skeleton through various cycloaddition reactions. nih.gov

The following table provides a comparative overview of different synthetic methodologies for the xanthone scaffold.

| Methodology | Description | Key Reagents/Catalysts | Advantages | Disadvantages |

| Grover, Shah, and Shah Reaction | A classical one-pot synthesis involving the reaction of a phenol with a o-hydroxybenzoic acid. | Polyphosphoric acid (PPA), Eaton's reagent | Simplicity, readily available starting materials | Often requires harsh conditions, may have low yields |

| Benzophenone (B1666685) Route | Involves Friedel-Crafts acylation to form a 2,2'-dioxygenated benzophenone, followed by cyclization. | Benzoyl chloride, Lewis acids (e.g., AlCl₃) | Good yields for the acylation step | Cyclization can be challenging depending on substituents |

| Diaryl Ether Route (Ullmann) | Ullmann condensation to form a diaryl ether, followed by intramolecular electrophilic cycloacylation. | Copper catalyst, strong acid (e.g., H₂SO₄) | Versatile for substituted diaryl ethers | Intermolecular acylation often gives higher yields |

| Metal-Catalyzed Synthesis | Modern methods using transition metals like palladium to construct the xanthone core. | Palladium catalysts, organoboron reagents, CO | High yields, mild reaction conditions, high functional group tolerance | Catalyst cost and potential for metal contamination |

| Photochemical Synthesis | Photo-oxidative cyclization of precursors like (E)-2-styrylchromones to yield benzoxanthones. | Daylight or UV light (e.g., 350 nm) | Novel route to specific xanthone types | Limited to specific substrates, can have variable yields |

Biotechnological Production and Biotransformation Approaches for this compound and its Analogues

Biotechnology offers a sustainable and controlled alternative to chemical synthesis or extraction from wild plants for producing valuable secondary metabolites like this compound. nih.govx-mol.net Plant tissue culture and microbial biotransformation are two key approaches in this field.

Biotechnological Production: Plant cell, tissue, and organ cultures are valuable for the consistent production of phytochemicals under aseptic in vitro conditions. researchgate.net Several species from the Gentianaceae family, known to produce this compound, have been successfully cultured in vitro.

Phytochemical analyses have confirmed the presence of this compound and its glucosides as dominant components in various Gentianella species. researchgate.net In vitro cultures of Gentiana clusii have been shown to promote the production of xanthones, with output influenced by plant growth regulators like indole-3-butyric acid (IBA). researchgate.net Similarly, extracts from Swertia bimaculata have been studied for their this compound content. tandfonline.comuni-muenchen.de Strategies to enhance production in these cultures include optimizing media composition, applying elicitors to stimulate secondary metabolite pathways, and establishing hairy root cultures, which are often fast-growing and genetically stable. nih.govx-mol.net

The table below lists plant species known to produce this compound that have been studied for biotechnological applications.

| Plant Species | Culture Type | Key Findings | Reference |

| Gentianella species (G. austriaca, G. bulgarica) | Shoot cultures | This compound and its glucosides are dominant xanthone components. | researchgate.net |

| Gentiana clusii | Shoot and Root cultures | In vitro culture promoted the production of xanthones; IBA enhanced production in root cultures. | researchgate.net |

| Swertia bimaculata | Not specified | A known natural source of this compound, with potential for biotechnological production. | tandfonline.comuni-muenchen.de |

Biotransformation Approaches: Biotransformation uses biological systems, such as microorganisms or enzymes, to perform chemical modifications on a substrate. uconn.edu This process is a powerful tool for generating novel analogues of natural products with potentially enhanced bioactivity. chemrevise.org While specific studies on the biotransformation of this compound are not widely reported, the transformation of other xanthones provides a model for potential applications.

Microorganisms, including fungi and bacteria, are known to metabolize xanthones. For example:

Fungi: Species like Aspergillus and Cunninghamella are widely used in biotransformation processes, mimicking mammalian metabolism to generate new molecules from natural and synthetic substances. researchgate.net They can introduce hydroxyl groups or perform other modifications on complex molecules. chemrevise.org

Bacteria: Gut bacteria such as Clostridium sporogenes have been shown to metabolize and biotransform xanthones from mangosteen, indicating their potential to modify other similar compounds. uconn.edu

These microbial systems could be employed to create novel this compound analogues by introducing different functional groups, altering methylation patterns, or attaching sugar moieties, thereby expanding the chemical diversity available for pharmacological screening.

Preclinical Pharmacological Research

In Vitro Efficacy Assessments

Cell-Based Assays (e.g., 3T3-L1 adipocytes)

The 3T3-L1 cell line, derived from mouse preadipocytes, is a widely used in vitro model for studying adipogenesis and the cellular mechanisms associated with obesity and diabetes. wikipedia.orgcytion.com These cells, under specific culture conditions, differentiate from a fibroblast-like morphology into mature adipocytes that accumulate lipids, making them a suitable model for assessing the anti-adipogenic potential of various compounds. wikipedia.orgmdpi.com

In a study investigating the anti-diabetic properties of constituents from Swertia bimaculata, corymbiferin was evaluated for its effect on glucose consumption in differentiated 3T3-L1 adipocytes. researchgate.net A dichloromethane (B109758) extract of S. bimaculata, which is rich in this compound, demonstrated a significant increase in glucose consumption by 33.16% at a concentration of 25 µg/mL, highlighting the potential of this compound to enhance glucose uptake in fat cells. researchgate.net This suggests a mechanism by which this compound may exert its anti-diabetic effects.

It is important to note that while 3T3-L1 cells are a valuable tool, they exhibit characteristics of both white and brown adipocytes, and their response can be influenced by the specific differentiation protocols and compounds used. wikipedia.org

Enzyme Inhibition Studies (e.g., AChE, MAO, GK, G6Pase)

This compound and its derivatives have been investigated for their inhibitory effects on several key enzymes implicated in various pathological conditions.

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition: Research on xanthones from Gentianella amarella ssp. acuta revealed that while many xanthones showed weak activity against acetylcholinesterase (AChE), a related compound, triptexanthoside C, exhibited significant inhibition with an IC₅₀ of 13.8 ± 1.6 µM. nih.govresearchgate.net this compound glycosides, specifically this compound 3-O-β-D-glucopyranoside and this compound 1-O-glucoside, were among the compounds isolated but were found to be weakly active against AChE. nih.govresearchgate.net

In the same study, some of the isolated xanthones displayed inhibitory activity against monoamine oxidases (MAO). nih.govcapes.gov.br MAO inhibitors are a class of drugs used to treat depression and other neurological disorders by preventing the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). mayoclinic.orgclevelandclinic.orgmdpi.com this compound 3-O-β-D-glucopyranoside demonstrated weak inhibitory effects on both MAO-A and MAO-B. semanticscholar.org The inhibitory rates were reported to be 40.2 ± 2.6% for MAO-A and 47.8 ± 2.2% for MAO-B. semanticscholar.org In contrast, other xanthones from the same plant, such as bellidin, bellidifolin (B1667919), and swertianolin, showed more pronounced and selective inhibitory activities against MAO-A or MAO-B. nih.govresearchgate.net

Glucokinase (GK) and Glucose-6-Phosphatase (G6Pase) Regulation: In the context of diabetes, this compound has been shown to modulate the activity of key enzymes involved in hepatic glucose metabolism. scispace.comiomcworld.com Glucokinase (GK) and glucose-6-phosphatase (G6Pase) are critical regulators of glucose homeostasis. researchgate.netwikipedia.org G6Pase catalyzes the final step of gluconeogenesis and glycogenolysis, releasing glucose into the bloodstream. ebi.ac.uknih.gov

Studies on diabetic rats treated with this compound revealed a significant increase in hepatic glucokinase activity and a concurrent decrease in glucose-6-phosphatase activity. scispace.comresearchgate.net This enzymatic modulation contributes to a reduction in hepatic glucose output and an increase in glucose storage as glycogen (B147801), thereby helping to lower blood glucose levels. scispace.comnih.gov In a comparative study, the group treated with this compound showed higher glycogen content and GK activity, and lower G6Pase activity, than other groups treated with extracts. scispace.comnih.gov

In Vivo Animal Model Studies

Evaluation in Established Disease Models (e.g., high-fat diet and streptozocin-induced diabetic rats)

The combination of a high-fat diet (HFD) and a low dose of streptozotocin (B1681764) (STZ) is a widely used method to induce a type 2 diabetes mellitus (T2DM) model in rats that closely mimics the pathophysiology of the human disease, characterized by insulin (B600854) resistance and partial β-cell dysfunction. scielo.brmdpi.complos.org This model has been instrumental in evaluating the anti-diabetic potential of various compounds, including this compound. scispace.comresearchgate.netnih.gov

In studies utilizing this HFD-STZ induced diabetic rat model, this compound demonstrated significant anti-diabetic activities. scispace.comresearchgate.net Treatment with this compound led to a notable decrease in fasting blood glucose levels and a significant increase in serum insulin levels. scispace.comresearchgate.net Furthermore, this compound improved oral glucose tolerance, indicating enhanced glucose disposal. scispace.comresearchgate.net

Beyond glycemic control, this compound also positively influenced lipid profiles in these diabetic animal models. scispace.comresearchgate.net Treatment resulted in lowered serum levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL), along with an increased ratio of high-density lipoprotein (HDL) to LDL. scispace.comresearchgate.net Histopathological analysis of the liver and pancreas of this compound-treated diabetic rats showed improvement, suggesting a protective effect on these organs. scispace.commedchemexpress.com The results from these in vivo experiments strongly suggest that this compound is a key active constituent responsible for the anti-diabetic and anti-hyperlipidemic properties observed. scispace.comresearchgate.net

Pharmacodynamic Profiling in Biological Systems

The pharmacodynamic effects of this compound, particularly in the context of diabetes, have been linked to its influence on insulin signaling pathways. scispace.com In diabetic rats, this compound treatment was found to improve insulin sensitivity. scispace.comresearchgate.net This was evidenced by the increased expression of key proteins in the insulin signaling cascade, including insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and the serine/threonine kinase Akt2. scispace.comresearchgate.net The PI3K/Akt pathway is a major route for metabolic insulin action, and its activation is crucial for glucose homeostasis. cambridge.org

Investigation of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a significant area of research in phytopharmacology. nih.govmdpi.commdpi.com Plant extracts often contain a complex mixture of bioactive compounds that can interact to enhance therapeutic efficacy. mdpi.com

The investigation of molecular interactions and potential synergistic effects of this compound with other bioactive compounds is an area of ongoing research interest. biosynth.com Such studies are crucial for understanding the full therapeutic potential of complex plant-based medicines and for the development of more effective combination therapies. nih.gov

Analytical Methodologies for Corymbiferin Research

Advanced Extraction and Purification Techniques for Natural Sources

The initial step in corymbiferin research often involves its extraction from plant materials, such as those from the Gentianaceae family. researchgate.net A variety of extraction techniques are employed to efficiently isolate this compound and other related xanthones. These methods range from traditional solvent extraction to more advanced approaches. researchgate.net

Commonly used techniques include:

Soxhlet extraction: A classic method involving continuous extraction with a solvent.

Sonication: Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration. researchgate.net

Maceration/Percolation: Involves soaking the plant material in a solvent for an extended period. researchgate.net

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. researchgate.net

Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering advantages in terms of selectivity and environmental friendliness. researchgate.net

Following extraction, purification is necessary to isolate this compound from the complex mixture of plant metabolites. This is typically achieved through various chromatographic techniques. researchgate.net Column chromatography, often using silica (B1680970) gel or other stationary phases, is a fundamental purification step. nih.gov Further purification can be achieved using preparative high-performance liquid chromatography (prep-HPLC) or other high-resolution methods to obtain highly pure this compound for structural elucidation and bioactivity studies. researchgate.netnih.gov

High-Resolution Chromatographic Separations

Chromatographic techniques are central to the analysis of this compound, providing the necessary resolution to separate it from structurally similar compounds. nih.govepa.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. biomedpharmajournal.orgjapsonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, typically employing a C18 column. ijper.org

A typical HPLC method for this compound analysis involves:

Column: A stationary phase like a C18 column is frequently used for the separation of moderately polar compounds like xanthones. ijper.orgvnu.edu.vn

Mobile Phase: A gradient elution is often employed, using a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous phase (often containing an acid like formic acid or acetic acid to improve peak shape). japsonline.comvnu.edu.vn

Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, with detection wavelengths set at the absorption maxima of this compound. japsonline.comvnu.edu.vn

Quantitative analysis is performed by creating a calibration curve using a pure standard of this compound. japsonline.comjasco-global.com The concentration of this compound in a sample is then determined by comparing its peak area to the calibration curve. jasco-global.com The method's suitability is confirmed through validation parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). japsonline.comijper.org

Table 1: Example of HPLC Parameters for Xanthone (B1684191) Analysis

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Methanol and 0.1% Formic Acid in Water |

| Flow Rate | 0.9 mL/min |

| Detection | UV-Vis at specific wavelengths for different xanthones |

| Injection Volume | 10-20 µL |

This table presents a generalized set of HPLC conditions. Specific parameters would be optimized for each particular analysis. vnu.edu.vn

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. eag.comusp.org This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. eag.com For complex samples containing numerous related compounds, the enhanced separation power of UHPLC is particularly advantageous. nih.govusp.org The principles of separation and detection in UHPLC are similar to HPLC, but the increased efficiency allows for better separation of isomeric and closely related xanthones that might co-elute in an HPLC system. researchgate.netresearchgate.net

Mass Spectrometry-Based Characterization (e.g., LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the definitive identification and structural characterization of this compound. eag.comwikipedia.orgmeasurlabs.com

In an LC-MS/MS system, the effluent from the LC column is introduced into the mass spectrometer's ion source. eag.com Electrospray ionization (ESI) is a commonly used ionization technique for moderately polar compounds like this compound. frontiersin.org The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. eag.com The fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for its identification. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. frontiersin.org

LC-MS/MS is not only used for structural confirmation but also for highly sensitive and selective quantification, especially in complex biological matrices where background interference can be a significant issue. researchgate.netnih.gov

Method Validation for Biological Matrix Analysis

When analyzing this compound in biological matrices such as plasma, serum, or urine, it is crucial to validate the analytical method to ensure the reliability and accuracy of the results. fda.goveuropa.eu Method validation is performed according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.goveuropa.eu

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. medipharmsai.com

Accuracy: The closeness of the measured value to the true value. japsonline.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. japsonline.com This includes intra-day and inter-day precision. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. japsonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. japsonline.comijper.org

Recovery: The efficiency of the extraction procedure. nih.gov

Matrix Effect: The influence of co-eluting substances from the biological matrix on the ionization of the analyte. medipharmsai.com This is a critical parameter in LC-MS based assays.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. who.int

A validated method ensures that the data generated from the analysis of biological samples are accurate, reproducible, and suitable for their intended purpose, such as in pharmacokinetic and metabolic studies. nih.goveuropa.eu

Toxicology and Safety Research of Corymbiferin

In Vitro Toxicity Assessments

Specific in vitro cytotoxicity studies determining metrics such as the IC50 value of pure corymbiferin on various cell lines are not extensively reported. However, some studies have assessed the effects of this compound-containing extracts on cell models, primarily in the context of evaluating therapeutic activity rather than toxicity.

One study investigated the effect of a dichloromethane (B109758) extract of Swertia bimaculata, which is rich in this compound, on 3T3-L1 adipocyte cells. researchgate.netresearchgate.net The research focused on the extract's ability to increase glucose consumption, a measure of anti-diabetic potential. researchgate.net At a concentration of 25 µg/mL, this extract was found to increase glucose consumption by 33.16%, indicating biological activity in this cell line. researchgate.net While this demonstrates a cellular effect, the study was not designed as a standard cytotoxicity assay to measure cell viability or death. researchgate.netresearchgate.net

Another study involving an MTT assay on L6 myoblasts noted cytotoxic effects from a nano-formulation of 14-deoxy-11,12-didehydroandrographolide, but this research is not directly related to this compound. researchgate.net Investigations into extracts from Lichtheimia corymbifera on A549 cells focused on inflammatory responses rather than general cytotoxicity. nih.gov

In Vivo Toxicological Profiling

The in vivo toxicological profile of this compound has been primarily explored through acute toxicity studies of plant extracts containing the compound.

An acute oral toxicity study was conducted on an ethanol (B145695) extract of Swertia bimaculata, a plant where this compound is a known constituent, using Kunming mice. scispace.comnih.gov In this study, single oral doses of the extract were administered to groups of male and female mice. scispace.comnih.gov The animals were observed for 24 hours for any external morphological, behavioral, and neurological changes, as well as for mortality. nih.gov The study reported that all animals demonstrated good tolerance to the administered single doses of the extract, and no toxic effects were noted. scispace.com

Details of the acute toxicity study design are summarized in the table below.

Table 1: Summary of Acute Oral Toxicity Study Design for Swertia bimaculata Ethanolic Extract

| Parameter | Description |

|---|---|

| Test Substance | Ethanolic Extract of Swertia bimaculata (containing this compound) |

| Test Species | Kunming mice |

| Sex | 5 Males and 5 Females per group |

| Route of Administration | Oral gavage |

| Observation Period | 24 hours |

| Parameters Observed | External morphological changes, behavioral changes, neurological changes, death |

Data derived from studies on ethanolic extracts of Swertia bimaculata. scispace.comnih.gov

Information regarding sub-chronic or chronic toxicological profiling for either pure this compound or its extracts is not available in the reviewed literature.

Mechanisms of Toxicological Effects (if observed)

The scientific literature available does not report on the mechanisms of toxicological effects for this compound. Research has instead focused on its therapeutic and protective mechanisms of action. Studies have shown that this compound and extracts containing it can improve the histopathology of the liver and pancreas in diabetic rat models. scispace.commedchemexpress.com

The primary mechanism of action described is related to its antioxidant properties. scispace.com In diabetic rats, this compound treatment was observed to significantly decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation. scispace.com Concurrently, it increased the activities of crucial antioxidant enzymes, including catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx), as well as levels of glutathione (GSH). scispace.com Furthermore, an ether extract of Swertia bimaculata was found to alleviate carbon tetrachloride (CCl4)-induced liver damage in mice by reducing serum levels of alanine (B10760859) transaminase, aspartate aminotransferase, and inflammatory markers, while also raising levels of glutathione peroxidase. researchgate.net These findings point towards a protective role against oxidative stress and inflammation rather than a mechanism of toxicity.

Genetic Toxicology Studies

No data from genetic toxicology studies, such as the Ames test (bacterial reverse mutation assay), in vitro or in vivo micronucleus assays, or chromosomal aberration tests, for this compound have been reported in the publicly available scientific literature. nih.govnih.goveurofins.com.aubibliotekanauki.plnih.gov Such studies are essential for assessing a compound's potential to cause genetic mutations or chromosomal damage. nih.gov

Biotransformation and Metabolite Profiling in Toxicological Context

There is no available information on the biotransformation, metabolic pathways, or metabolite profiling of this compound within a toxicological context. mdpi.comnumberanalytics.com Studies involving in vitro models like liver microsomes or in vivo analyses to identify metabolites and assess their potential toxicity have not been reported for this compound. nih.govthermofisher.com Understanding the biotransformation of a compound is critical, as metabolites can sometimes be more reactive or toxic than the parent compound. mdpi.com

Q & A

Q. How can researchers effectively present complex this compound data (e.g., dose-response curves, molecular interactions) in peer-reviewed manuscripts?

- Methodological guidance : Use standardized plots (e.g., heatmaps for omics data, Forest plots for meta-analyses). Provide raw data in supplementary files with FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference established reporting guidelines (e.g., ARRIVE for animal studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.